molecular formula C23H37N6O13P3 B13735373 N6-Benzyladenosine triphosphate triethylammonium salt CAS No. 40922-97-2

N6-Benzyladenosine triphosphate triethylammonium salt

Cat. No.: B13735373
CAS No.: 40922-97-2
M. Wt: 698.5 g/mol
InChI Key: MUHUCHSVGKMBBY-TZNCIMHNSA-N
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Description

N6-Benzyladenosine triphosphate triethylammonium salt is a highly specialized nucleotide compound. It is a pivotal compound in biomedicine, known for its high purity and stability. This compound functions as a potential modulator for a diverse array of enzymes participating in intricate cellular signaling pathways, playing a crucial role in exploring the complexities of cancer, cardiovascular, and neurological diseases.

Chemical Reactions Analysis

N6-Benzyladenosine triphosphate triethylammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N6-Benzyladenosine triphosphate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a modulator for enzymes involved in cellular signaling pathways. In biology, it is used to study the complexities of cancer, cardiovascular, and neurological diseases. In medicine, it aids in the identification of potential therapeutic targets. In industry, it is used in the production of high-purity nucleotide compounds .

Mechanism of Action

The mechanism of action of N6-Benzyladenosine triphosphate triethylammonium salt involves its role as an adenosine receptor agonist. It has cytoactive activity, arresting the cell cycle at the G0/G1 phase and inducing apoptosis. It also exerts inhibitory effects on Toxoplasma gondii adenosine kinase and glioma. The molecular targets and pathways involved include caspase-3 and caspase-9 activation, leading to apoptosis .

Comparison with Similar Compounds

N6-Benzyladenosine triphosphate triethylammonium salt is unique due to its high specificity for cGMP-dependent protein kinase. Similar compounds include other adenosine receptor agonists and nucleotide analogs. this compound stands out due to its high purity, stability, and specificity .

Properties

CAS No.

40922-97-2

Molecular Formula

C23H37N6O13P3

Molecular Weight

698.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3/t11-,13-,14-,17-;/m1./s1

InChI Key

MUHUCHSVGKMBBY-TZNCIMHNSA-N

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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